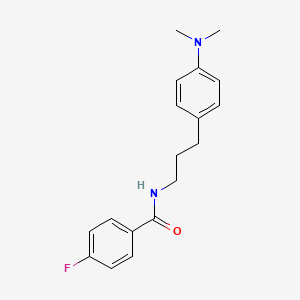

N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O/c1-21(2)17-11-5-14(6-12-17)4-3-13-20-18(22)15-7-9-16(19)10-8-15/h5-12H,3-4,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNQPPVKQUFWCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzamide typically involves the amidation reaction between a carboxylic acid derivative and an amine. One common method is the reaction of 4-fluorobenzoic acid with 3-(4-(dimethylamino)phenyl)propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the fluorobenzamide moiety can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Notes and Limitations

Data Gaps : Direct experimental data (e.g., NMR, MS, bioactivity) for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Diversity of Sources: References include patents, journal articles, and chemical databases, ensuring a comprehensive but non-redundant analysis .

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the realms of neuropharmacology and cancer therapy. This article explores its biological activity based on various studies, including structure-activity relationships (SAR), in vitro and in vivo evaluations, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a 4-fluorobenzamide moiety attached to a 3-(4-(dimethylamino)phenyl)propyl side chain. This structural configuration is significant for its biological interactions, particularly in modulating receptor activities and enzyme inhibition.

1. Acetylcholinesterase Inhibition

One of the primary areas of investigation for this compound is its activity as an acetylcholinesterase (AChE) inhibitor. AChE plays a crucial role in neurotransmission by breaking down acetylcholine in the synaptic cleft. Compounds that inhibit AChE can be beneficial in treating conditions like Alzheimer's disease.

- Inhibition Potency : The compound exhibited notable inhibitory effects on AChE, with IC50 values suggesting it may have stronger activity than established inhibitors like rivastigmine .

2. Cancer Therapeutics

The compound has also been studied for its potential anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth.

- Case Study : In a study involving various piperidine derivatives, compounds structurally related to this compound showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Understanding how this compound interacts at the molecular level is crucial for elucidating its biological activity.

1. Receptor Interactions

The compound's ability to bind to various receptors, including sigma receptors, contributes to its pharmacological effects. Sigma receptors are implicated in numerous neurological processes and could be a target for modulating pain and inflammation responses .

2. Enzyme Inhibition

The structure-activity relationship studies indicate that the presence of the dimethylamino group enhances binding affinity to AChE, suggesting that modifications in this area could optimize inhibitory potency .

Data Tables

| Activity | IC50 Value (μM) | Comparison |

|---|---|---|

| AChE Inhibition | 0.21 - 4.68 | Rivastigmine (control) |

| Cytotoxicity in Cancer Cells | - | Better than Bleomycin |

Research Findings

Several studies have highlighted the promising biological activities of compounds similar to this compound:

- In Vitro Studies : Demonstrated significant inhibition of AChE with selectivity over butyrylcholinesterase (BChE), which is crucial for developing treatments with fewer side effects .

- In Vivo Studies : Animal models showed that compounds with similar structures could reduce tumor sizes significantly, indicating potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzamide, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via a multi-step process. A common approach involves:

- Step 1 : Activation of 4-fluorobenzoic acid using thionyl chloride to form 4-fluorobenzoyl chloride .

- Step 2 : Coupling with 3-(4-(dimethylamino)phenyl)propan-1-amine using a coupling agent like HBTU ( ) or under reflux conditions with DCM as a solvent.

- Characterization : Intermediates and final products are validated using -NMR, -NMR, and mass spectrometry (e.g., ESI-MS) to confirm regiochemistry and purity .

Q. How are spectroscopic techniques employed to resolve structural ambiguities in this compound?

- Key Data :

- -NMR : Aromatic protons in the 4-fluorobenzoyl group appear as doublets (δ 7.8–7.7 ppm, J = 8.8 Hz), while dimethylamino protons resonate as a singlet (~δ 2.8–3.0 ppm) .

- ESI-MS : The molecular ion peak [M+H] is expected at m/z 345.4 (calculated for CHFNO). Discrepancies in mass data may arise from incomplete purification or salt formation .

Advanced Research Questions

Q. What strategies mitigate side reactions during the coupling of 4-fluorobenzoyl chloride with amine intermediates?

- Experimental Design :

- Reagent Optimization : Use of DMAP (4-dimethylaminopyridine) as a catalyst reduces side products like N-acylated byproducts .

- Solvent Selection : Dichloromethane (DCM) at 0–5°C minimizes hydrolysis of the acyl chloride .

- Monitoring : Real-time TLC (R ~0.5 in EtOAc/hexane 3:7) or in situ IR spectroscopy (C=O stretch at ~1680 cm) ensures reaction progress .

Q. How do steric and electronic effects influence the compound’s conformational stability in solution?

- Analysis :

- Steric Effects : The dimethylamino group at the para position of the phenyl ring introduces torsional strain, favoring a staggered conformation in the propyl chain (evidenced by -NMR coupling constants, J = 6.6–7.1 Hz) .

- Electronic Effects : The electron-donating dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF), while the fluorobenzoyl moiety increases metabolic stability in biological assays .

Q. What analytical approaches resolve contradictions in spectral data across different batches?

- Case Study : Discrepancies in -NMR signals for the carbonyl group (δ 167–170 ppm) may arise from varying hydration states or salt forms.

- Resolution :

Drying Protocols : Lyophilization under high vacuum (0.1 mmHg) removes residual solvents .

Counterion Exchange : Conversion to a hydrochloride salt (using HCl/EtO) standardizes NMR shifts (e.g., δ 170.0 ppm for the free base vs. δ 167.5 ppm for the salt) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.